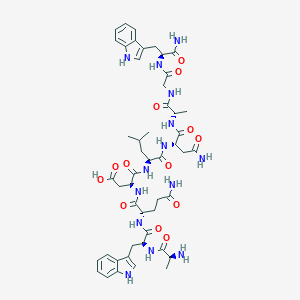![molecular formula C10H10N2O B143980 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol CAS No. 137076-20-1](/img/structure/B143980.png)
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been extensively studied. It has been found to inhibit the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, this compound has been found to inhibit the activity of various kinases such as JAK2 and FLT3, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have a neuroprotective effect and has been shown to reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol in lab experiments include its unique structure, potential applications in cancer research and imaging, and its ability to inhibit the activity of various enzymes and kinases. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments, and its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol. One direction is to further study its potential applications in cancer research and imaging. Another direction is to explore its potential use as an anti-inflammatory agent and neuroprotective agent. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method to improve its yield and solubility.
Méthodes De Synthèse
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with an aldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-aminobenzimidazole with an aldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
137076-20-1 |
|---|---|
Nom du produit |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol |
InChI |
InChI=1S/C10H10N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-4,10,13H,5-6H2 |
Clé InChI |
ZHBAGFMTWICOKT-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=CC=CC=C3N2C1O |
SMILES canonique |
C1CC2=NC3=CC=CC=C3N2C1O |
Synonymes |
1H-Pyrrolo[1,2-a]benzimidazol-1-ol,2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)


![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)






